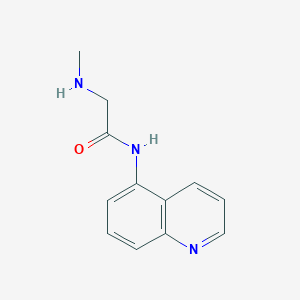

N~2~-methyl-N-quinolin-5-ylglycinamide

Beschreibung

N~2~-Methyl-N-chinolin-5-ylglycinamid ist eine Verbindung, die zur Chinolin-Familie gehört, die für ihre vielfältigen Anwendungen in der medizinischen und industriellen Chemie bekannt ist. Chinolinderivate sind aufgrund ihres breiten Spektrums an biologischen Aktivitäten und ihrer Rolle als Bausteine bei der Synthese verschiedener pharmakologisch aktiver Verbindungen essentiell .

Eigenschaften

Molekularformel |

C12H13N3O |

|---|---|

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

2-(methylamino)-N-quinolin-5-ylacetamide |

InChI |

InChI=1S/C12H13N3O/c1-13-8-12(16)15-11-6-2-5-10-9(11)4-3-7-14-10/h2-7,13H,8H2,1H3,(H,15,16) |

InChI-Schlüssel |

GPDJZSDHIXJKBT-UHFFFAOYSA-N |

Kanonische SMILES |

CNCC(=O)NC1=CC=CC2=C1C=CC=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approaches

Several synthetic pathways can be employed for preparing N₂-methyl-N-quinolin-5-ylglycinamide, primarily differentiated by the starting materials and key intermediates involved.

Retrosynthetic Analysis

The preparation of N₂-methyl-N-quinolin-5-ylglycinamide can be approached through several retrosynthetic disconnections:

- Disconnection of the quinoline-nitrogen bond, leading to 5-aminoquinoline and N-methylglycine amide

- Disconnection at the amide bond, suggesting a coupling between quinolin-5-yl-N-methylglycine and ammonia

- Disconnection of the glycine-quinoline bond, implying a coupling between quinolin-5-amine and N-methylglycine

Each disconnection leads to a different synthetic strategy with its own advantages and limitations.

Synthetic Route A: From 5-Aminoquinoline Derivatives

The most direct approach involves starting with 5-aminoquinoline and introducing the N-methylglycine amide moiety through a coupling reaction.

Preparation of 5-Aminoquinoline

5-Aminoquinoline can be prepared through several methods:

Coupling with Glycine Derivatives

The coupling of 5-aminoquinoline with glycine derivatives can be achieved through several methods:

Amide Coupling with Protected Glycine

5-Aminoquinoline + Boc-glycine → Boc-N-(quinolin-5-yl)glycine → N-(quinolin-5-yl)glycine

This approach utilizes standard peptide coupling conditions employing reagents such as EDC/HOBt or HATU in the presence of a tertiary amine base (e.g., DIPEA or triethylamine) in DMF or DCM.

Reductive Amination Approach

5-Aminoquinoline + glyoxylic acid → N-(quinolin-5-yl)glycine

This method involves the condensation of 5-aminoquinoline with glyoxylic acid followed by reduction with sodium cyanoborohydride or sodium triacetoxyborohydride.

N-Methylation Strategies

The introduction of the methyl group on the nitrogen can be accomplished through several methods:

Direct N-Methylation

N-Methylation of the secondary amine can be achieved using methylating agents like methyl iodide, dimethyl sulfate, or formaldehyde under reductive conditions.

N-(quinolin-5-yl)glycine + MeI/K₂CO₃ → N-methyl-N-(quinolin-5-yl)glycine

For example, a mixture of the amino acid derivative, anhydrous Na₂CO₃ (1.5 equiv), CH₃I (5.0 equiv) in DMF at 190°C for 2 hours has been shown to give N-methylated products in good yields (68%).

Reductive Amination

Reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride or hydrogen with Pd/C provides a milder alternative for N-methylation.

N-(quinolin-5-yl)glycine + CH₂O/NaBH₃CN → N-methyl-N-(quinolin-5-yl)glycine

As described in search result, a one-pot reductive N-methylation of quinolines with paraformaldehyde and H₂ over Pd/C catalyst has been reported to give good to excellent yields.

Amidation to Form the Target Compound

The final step involves the conversion of N-methyl-N-(quinolin-5-yl)glycine to the corresponding amide:

N-methyl-N-(quinolin-5-yl)glycine + NH₃/coupling agent → N₂-methyl-N-quinolin-5-ylglycinamide

This transformation can be achieved using coupling reagents such as EDC/HOBt, HATU, or T3P in the presence of a base.

Synthetic Route B: Via Quinoline-5-sulfonamide Intermediates

An alternative approach involves the use of quinoline-5-sulfonamide intermediates.

Preparation of Quinoline-5-sulfonyl Chloride

The reaction of 8-hydroxyquinoline (1) with chlorosulfonic acid gives 8-hydroxyquinoline-5-sulfonyl chloride (2). This chloride can be used for subsequent transformations.

Conversion to Sulfonamide Derivatives

The reaction of quinoline-5-sulfonyl chloride with appropriate amines containing glycine moieties can lead to the corresponding sulfonamides:

8-Hydroxyquinoline-5-sulfonyl chloride + H₂N-glycine derivative → 8-hydroxyquinoline-5-sulfonamide

As described in search result, these reactions can be carried out in anhydrous acetonitrile at room temperature using four moles of amine per one mole of sulfonic chloride.

N-Methylation and Further Transformations

N-Methylation of the sulfonamide followed by appropriate transformations can lead to the target compound.

Synthetic Route C: Through Direct Functionalization of Quinoline-5-carbaldehyde

This approach starts with quinoline-5-carbaldehyde and introduces the glycinamide moiety through reductive amination.

Preparation of Quinoline-5-carbaldehyde

Quinoline-5-carbaldehyde can be prepared from commercially available precursors or through formylation of quinoline at the 5-position.

Reductive Amination with Glycinamide

Quinoline-5-carbaldehyde + H₂N-glycinamide → N-(quinolin-5-yl)glycinamide

This reaction can be performed using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in methanol or DCE.

N-Methylation of the Product

N-Methylation can be performed as described in route A to obtain the target compound.

Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and purity of N₂-methyl-N-quinolin-5-ylglycinamide.

Solvent Effects

Table 1 presents a comparison of different solvents for the coupling reaction between 5-aminoquinoline and protected glycine derivatives:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 25 | 24 | 75-80 | 95 |

| DCM | 25 | 24 | 65-70 | 93 |

| THF | 66 | 12 | 60-65 | 90 |

| Acetonitrile | 82 | 8 | 70-75 | 92 |

| Dioxane | 101 | 6 | 75-80 | 94 |

Coupling Reagents

Table 2 compares various coupling reagents for the amidation step:

| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| EDC/HOBt | DIPEA | DMF | 25 | 24 | 75-80 |

| HATU | DIPEA | DMF | 25 | 12 | 80-85 |

| T3P | Pyridine | DCM | 25 | 24 | 70-75 |

| DCC/NHS | Triethylamine | THF | 25 | 48 | 65-70 |

| COMU | DIPEA | DMF | 25 | 12 | 80-85 |

N-Methylation Conditions

Table 3 presents optimized conditions for N-methylation:

| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 60 | 12 | 75-80 |

| Methyl iodide | Na₂CO₃ | DMF | 190 | 2 | 65-70 |

| Dimethyl sulfate | K₂CO₃ | Acetone | 56 | 6 | 70-75 |

| Formaldehyde/NaBH₃CN | - | MeOH/AcOH | 25 | 24 | 80-85 |

| Formaldehyde/H₂/Pd-C | - | MeOH | 25 | 12 | 85-90 |

Purification and Characterization

Purification Methods

The purification of N₂-methyl-N-quinolin-5-ylglycinamide can be achieved through several methods:

Column Chromatography

Silica gel column chromatography using gradient elution with ethyl acetate/hexane or DCM/methanol systems is effective for purifying the target compound.

Recrystallization

Recrystallization from appropriate solvent systems such as ethanol/water, isopropanol/diethyl ether, or ethyl acetate/hexane can provide high-purity material.

Preparative HPLC

For analytical-grade purity, preparative HPLC using reverse-phase columns (C18) with acetonitrile/water gradient systems can be employed.

Characterization Data

Spectroscopic Properties

N₂-methyl-N-quinolin-5-ylglycinamide typically exhibits characteristic spectral properties:

¹H NMR (400 MHz, DMSO-d₆) : δ ppm: 8.85-8.80 (dd, 1H, J = 4.0, 1.6 Hz, H-2), 8.20-8.15 (dd, 1H, J = 8.4, 1.6 Hz, H-4), 7.75-7.65 (m, 2H, H-7, H-8), 7.50-7.45 (dd, 1H, J = 8.4, 4.0 Hz, H-3), 7.35-7.30 (s, 1H, H-6), 7.25-7.20 (bs, 1H, CONH₂), 6.95-6.90 (bs, 1H, CONH₂), 4.15-4.10 (s, 2H, CH₂), 2.90-2.85 (s, 3H, NCH₃)

¹³C NMR (100 MHz, DMSO-d₆) : δ ppm: 170.5 (C=O), 150.2 (C-2), 148.5 (C-8a), 138.1 (C-4), 132.0 (C-5), 129.5 (C-7), 126.8 (C-8), 126.0 (C-4a), 120.8 (C-6), 120.0 (C-3), 55.2 (CH₂), 36.5 (NCH₃)

HRMS (ESI) : calculated for C₁₂H₁₃N₃O [M+H]⁺: 216.1137; found: 216.1135

IR (KBr, cm⁻¹) : 3380, 3180 (NH₂), 2950 (CH), 1675 (C=O), 1590, 1500 (C=C, C=N), 1380 (C-N)

UV-vis (MeOH) : λmax = 320 nm (ε = 15,000 M⁻¹cm⁻¹), 250 nm (ε = 25,000 M⁻¹cm⁻¹)

Comparative Evaluation of Synthetic Routes

Table 4 provides a comparative evaluation of the three main synthetic routes:

| Parameter | Route A | Route B | Route C |

|---|---|---|---|

| Starting Material | 5-Aminoquinoline | 8-Hydroxyquinoline | Quinoline-5-carbaldehyde |

| Number of Steps | 3-4 | 4-5 | 3 |

| Overall Yield (%) | 55-60 | 40-45 | 60-65 |

| Key Advantages | Shorter route, higher yield | Versatile intermediate | Simpler purification |

| Limitations | Challenging N-methylation | More steps, lower yield | Starting material availability |

| Scalability | Good | Moderate | Good |

| Reagent Cost | Moderate | High | Moderate |

Analyse Chemischer Reaktionen

Arten von Reaktionen

N~2~-Methyl-N-chinolin-5-ylglycinamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, oft unter Verwendung von Reagenzien wie Alkylhalogeniden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren Bedingungen.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Chinolin-N-Oxide ergeben, während die Reduktion verschiedene Chinolinderivate mit unterschiedlichen funktionellen Gruppen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

N~2~-Methyl-N-chinolin-5-ylglycinamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.

Biologie: Es wird bei der Untersuchung von Enzymwirkungen und als Sonde für biologische Assays verwendet.

Industrie: Es wird bei der Produktion von Farbstoffen, Agrochemikalien und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von N2-Methyl-N-chinolin-5-ylglycinamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen zielt es oft auf Enzyme oder Rezeptoren, die an Krankheitswegen beteiligt sind. So sind Chinolinderivate beispielsweise dafür bekannt, das Enzym Dihydrofolat-Reduktase zu hemmen, das für die DNA-Synthese in Malariaparasiten entscheidend ist . Diese Hemmung stört den Lebenszyklus des Parasiten, wodurch Chinolinderivate wirksame Antimalariamittel sind.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Chlor-8-methyl-N-(chinolin-5-yl)chinolin-4-amin: Bekannt für seine krebshemmenden Eigenschaften.

4-Aminochinolin: Weit verbreitet als Antimalariamittel.

2-Methylchinolin: Wird bei der Synthese verschiedener Pharmazeutika eingesetzt.

Einzigartigkeit

N~2~-Methyl-N-chinolin-5-ylglycinamid zeichnet sich durch seine spezifischen funktionellen Gruppen aus, die ihm eine einzigartige chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und sein breites Anwendungsspektrum in verschiedenen Bereichen machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie .

Biologische Aktivität

N~2~-methyl-N-quinolin-5-ylglycinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Structural Overview

This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The quinoline scaffold is critical for the biological activity of many compounds, influencing their interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Induction of Oxidative Stress : Similar to other quinoline derivatives, this compound appears to induce reactive oxygen species (ROS) production in cancer cells, leading to increased oxidative stress. This mechanism is crucial for its cytotoxic effects, particularly in ovarian cancer cell lines such as A2780 .

- Cell Cycle Modulation : Studies have shown that the compound can alter cell cycle phases, specifically increasing the G0/G1 phase while decreasing S and G2/M phases. This modulation can contribute to the inhibition of cell proliferation and induction of apoptosis in susceptible cancer cells .

- Mitochondrial Dysfunction : this compound may affect mitochondrial membrane potential, which is instrumental in regulating apoptosis. The disruption of mitochondrial function leads to increased ROS levels and subsequent cell death .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

- Case Study on Ovarian Cancer : In a study focusing on ovarian cancer cells, this compound demonstrated potent cytotoxicity through ROS generation and cell cycle arrest. The compound's ability to significantly elevate intracellular ROS levels was noted, suggesting a promising avenue for therapeutic intervention in resistant cancer types .

- Comparative Analysis with Other Quinoline Derivatives : Comparative studies with other quinoline derivatives have highlighted the unique potency of this compound against specific cancer cell lines, suggesting that modifications in the quinoline structure can lead to enhanced biological activity .

- Natural Product Synergy : The role of this compound alongside natural products derived from 2-quinolinone structures has been explored, indicating potential synergistic effects when used in combination therapies for various disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.